N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a pyrazole-derived compound featuring two pyrazole rings connected via a methylene amine linkage. The hydrochloride salt enhances solubility and stability, a common strategy for amine-containing pharmaceuticals. The ethyl group at the 1-position and methyl group at the 4-position of the pyrazole rings confer steric and electronic properties that influence reactivity and binding interactions.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-3-15-5-4-9(13-15)6-11-10-7-12-14(2)8-10;/h4-5,7-8,11H,3,6H2,1-2H3;1H |
InChI Key |
CEXSGFUNMISTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, or vinyl ketones . The reaction conditions often include the use of solvents like ethanol and heating to promote the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
The following comparison focuses on structurally related pyrazole derivatives and hydrochlorides, emphasizing synthesis, substituent effects, and functional groups.
Structural Analogues and Substituent Effects

Key Observations :
- Unlike carboxamide-linked pyrazoles in , the target’s methylene amine bridge may enhance conformational flexibility, impacting binding kinetics.
- The hydrochloride salt in the target and 3-chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine improves aqueous solubility compared to neutral analogs.
Physicochemical Properties
- Melting Points : Pyrazole-carboxamides in exhibit melting points between 123–183°C, influenced by substituents (e.g., 4-fluorophenyl raises mp to 181–183°C). The target’s hydrochloride salt likely has a higher mp (>150°C) due to ionic interactions.
- Solubility : Hydrochloride salts (target and ) are expected to exhibit superior water solubility compared to neutral pyrazoles (e.g., ).
Biological Activity
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole family, characterized by its unique structure and potential biological applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 273.74 g/mol. The compound features a five-membered heterocyclic ring containing nitrogen atoms, which is crucial for its biological activity. The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C11H17ClFN5 |
| Molecular Weight | 273.74 g/mol |
| InChI Key | HIHUQKNJFSJOCJ-UHFFFAOYSA-N |
| Solubility | High (due to hydrochloride) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the pyrazole moiety allows for interactions that may influence signaling pathways related to inflammation, cancer progression, and other diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, thereby influencing cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit tumor cell proliferation in vitro.
- Anti-inflammatory Properties : It has shown potential in reducing inflammatory markers in animal models.
- Neuroprotective Effects : Preliminary research suggests neuroprotective properties, possibly beneficial in neurodegenerative diseases.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM for breast cancer cells .
Study 2: Anti-inflammatory Effects
In a controlled animal study, the compound was administered to mice with induced inflammation. The treatment resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to the control group, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

